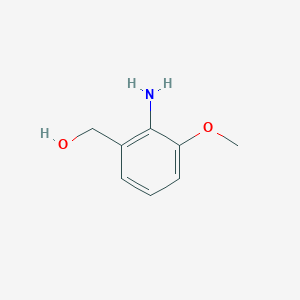

(2-Amino-3-methoxyphenyl)methanol

説明

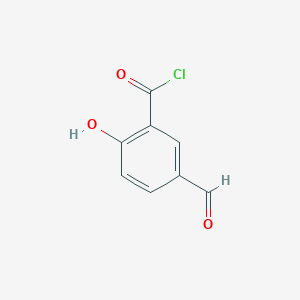

The compound (2-Amino-3-methoxyphenyl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into structurally related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a 2-hydroxyphenyl group, which is structurally similar to the 2-amino-3-methoxyphenyl group in the compound of interest . The second paper involves a Schiff base molecule that includes a methanol molecule in its structure, which is relevant since (2-Amino-3-methoxyphenyl)methanol also contains a methanol group .

Synthesis Analysis

Neither of the provided papers directly addresses the synthesis of (2-Amino-3-methoxyphenyl)methanol. However, the second paper describes the synthesis of a Schiff base compound through the condensation of aldehydes with primary amines in the presence of methanol . This information suggests that similar synthetic methods could potentially be applied to synthesize the compound of interest, possibly through the reaction of an appropriate aldehyde with an amine in a methanol solvent.

Molecular Structure Analysis

The molecular structure of (2-Amino-3-methoxyphenyl)methanol can be inferred to some extent from the related structures discussed in the papers. The first paper mentions the dihedral angle between two aromatic groups in the studied compound , which could be comparable to the angles within the aromatic moiety of (2-Amino-3-methoxyphenyl)methanol. The second paper provides details on bond lengths and configurations in a Schiff base molecule , which could be relevant when considering the bond lengths and molecular geometry in (2-Amino-3-methoxyphenyl)methanol.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Amino-3-methoxyphenyl)methanol are not discussed in the provided papers. Nonetheless, the papers do mention the formation of hydrogen bonds in the crystal structures of the studied compounds . This implies that (2-Amino-3-methoxyphenyl)methanol could also form hydrogen bonds due to the presence of the hydroxyl and amino groups, which would influence its solubility, boiling point, and other physical properties.

科学的研究の応用

1. Impact on Lipid Dynamics in Biological and Synthetic Membranes

Methanol, as a solubilizing agent for transmembrane proteins/peptides, significantly influences lipid dynamics in biological and synthetic membranes. Research demonstrates that methanol can alter the transfer and flip-flop kinetics of lipids, impacting bilayer composition and potentially misleading the interpretation of lipid scrambling in proteolipid studies (Nguyen et al., 2019).

2. Role in Novel Organic Syntheses

Methanol is utilized in the innovative synthesis of various organic compounds. For instance, it has been used in a one-pot electrochemical synthesis of 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties (Largeron & Fleury, 1998) and in the palladium-catalyzed C-H halogenation for the synthesis of multi-substituted arenes (Sun, Sun, & Rao, 2014).

3. Applications in Molecular Docking and DFT Calculations

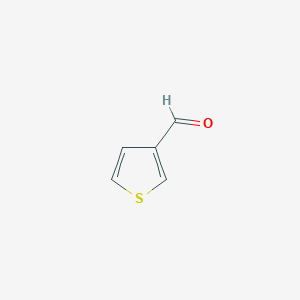

Methanol derivatives have been used in molecular docking to understand antiviral activity and pharmacokinetic behavior. For example, the novel compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized and analyzed for its stability and intermolecular charge transfer (FathimaShahana & Yardily, 2020).

4. Contribution to Catalytic Hydrogenation in Dye Production

Methanol is involved in the catalytic hydrogenation process for producing intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, crucial in azo disperse dye manufacturing (Zhang, 2008).

5. Role in Electropolymerized Films for Fuel Cells

Methanol is used in electropolymerized films of macrocyclic compounds in direct methanol fuel cell components, serving as both catalysts and reactants, demonstrating higher performance and less susceptibility to poisoning compared to traditional Pt-based catalysts (Bettelheim, Soifer, & Korin, 2004).

Safety And Hazards

特性

IUPAC Name |

(2-amino-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKKHKCCXJPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343847 | |

| Record name | (2-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-methoxyphenyl)methanol | |

CAS RN |

205877-13-0 | |

| Record name | (2-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

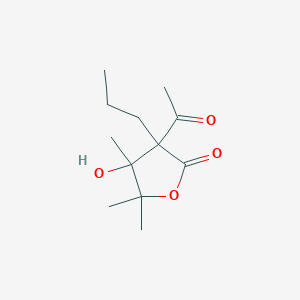

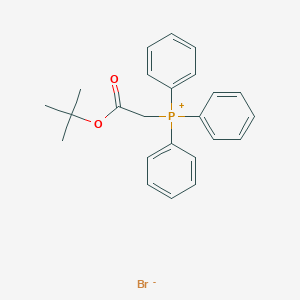

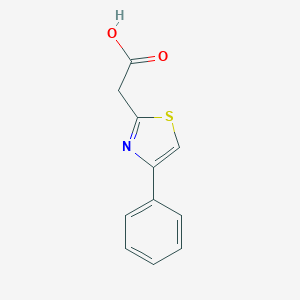

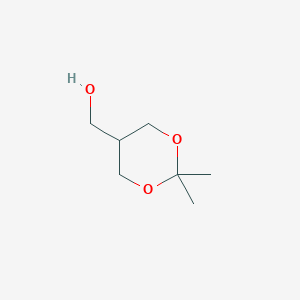

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)